molecular formula C9H8N2S2 B14655870 2-(Benzylsulfanyl)-1,3,4-thiadiazole CAS No. 42609-18-7

2-(Benzylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B14655870
CAS No.: 42609-18-7
M. Wt: 208.3 g/mol
InChI Key: YDBBZKLJWCUPKG-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The benzylsulfanyl group attached to the thiadiazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of benzyl halides with thiadiazole derivatives. One common method is the nucleophilic substitution reaction where benzyl chloride reacts with 2-mercapto-1,3,4-thiadiazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .

Scientific Research Applications

2-(Benzylsulfanyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In antitubercular applications, it inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall . The compound’s ability to interact with enzymes and proteins through its sulfur and nitrogen atoms plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)benzothiazole
  • 2-(Benzylsulfanyl)benzylideneimidazolone
  • Thiochromanes

Comparison

Compared to similar compounds, 2-(Benzylsulfanyl)-1,3,4-thiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This unique structure contributes to its diverse chemical reactivity and broad range of applications. For instance, while 2-(Benzylsulfanyl)benzothiazole also contains a benzylsulfanyl group, the presence of the thiadiazole ring in this compound provides different electronic properties and reactivity patterns .

Properties

CAS No.

42609-18-7

Molecular Formula

C9H8N2S2

Molecular Weight

208.3 g/mol

IUPAC Name

2-benzylsulfanyl-1,3,4-thiadiazole

InChI

InChI=1S/C9H8N2S2/c1-2-4-8(5-3-1)6-12-9-11-10-7-13-9/h1-5,7H,6H2

InChI Key

YDBBZKLJWCUPKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=CS2

Origin of Product

United States

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